molecular formula C6H5NO4 B1589384 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 94781-89-2

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Katalognummer B1589384
CAS-Nummer: 94781-89-2
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: QJEZBSWVHDOAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 94781-89-2 . It has a molecular weight of 155.11 and its IUPAC name is 1-hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is 1S/C6H5NO4/c8-5-3-1-2-4 (6 (9)10)7 (5)11/h1-3,11H, (H,9,10) .


Physical And Chemical Properties Analysis

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a solid at room temperature . It should be stored in a dry place at 2-8°C .

Wissenschaftliche Forschungsanwendungen

  • Specific Scientific Field: Medical Biochemistry and Pharmacology .
  • Summary of the Application: This compound has been identified as a potential inhibitor of metallo β-lactamases (MBL), which are enzymes produced by some drug-resistant bacteria. These enzymes can break down antibiotics, making them ineffective. Therefore, inhibiting MBLs could restore the effectiveness of these antibiotics .
  • Methods of Application or Experimental Procedures: The compound was tested against VIM-2, a common type of MBL found in many drug-resistant bacterial strains. The researchers used biochemical assays to determine the inhibition constant (Ki) of the compound against VIM-2. They also tested the compound’s ability to restore the antibiotic activity of amoxicillin against VIM-2-producing E. coli in a whole cell assay .
  • Results or Outcomes: The compound showed potent inhibition against VIM-2 with a Ki of 13 nm. It was also able to restore the antibiotic activity of amoxicillin against VIM-2-producing E. coli with an EC50 of 110 nm. The compound showed low cytotoxicity with a CC50 of 97 μm, giving it a therapeutic index of 880 .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name

1-hydroxy-6-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEZBSWVHDOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454553
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

CAS RN

94781-89-2
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 3
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 4
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Citations

For This Compound
8
Citations
T Zhou, XL Kong, RC Hider - Dalton Transactions, 2019 - pubs.rsc.org
Chelation therapy has become an important therapeutic approach for some diseases. In attempt to identify clinically useful chelators, four hexadentate ligands were synthesized by …
Number of citations: 18 pubs.rsc.org
G Crisponi, VM Nurchi, T Pivetta, J Gałęzowska… - Journal of inorganic …, 2008 - Elsevier
Coordination properties toward Fe(III) and Al(III) of a mixed bisphosphonate–hydroxypyridinonate ligand are presented. Potentiometric, spectrophotometric and NMR results allowed to …
Number of citations: 20 www.sciencedirect.com
DG Workman, A Tsatsanis, FW Lewis, JP Boyle… - Metallomics, 2015 - academic.oup.com
Brain iron accumulation has been associated with inciting the generation of oxidative stress in a host of chronic neurological diseases, including Parkinson's disease. Using the …
Number of citations: 43 academic.oup.com
A Leydier, D Lecerclé, S Pellet-Rostaing… - Tetrahedron, 2008 - Elsevier
Synthesis of sulfocatecholamide (CAMS) and hydroxypyridinone (HOPO) calixarene ligands and determination of their binding abilities for the uranyl cation were described. Chelating …
Number of citations: 44 www.sciencedirect.com
A Agrawal - 2011 - search.proquest.com
The development of novel and selective full-length inhibitors against medicinally relevant zinc metalloenzymes has been described. The diversity of zinc metalloenzymes described, …
Number of citations: 3 search.proquest.com
V Brown - 2021 - summit.sfu.ca
This thesis studies the design, synthesis, and optimization of radiopharmaceuticals for targeted alpha therapy applications with actinium-225 (225Ac). In Chapter 2, three novel …
Number of citations: 0 summit.sfu.ca
H Sharma - 2011 - search.proquest.com
HIV-1 integrase (IN) is essential for viral replication and offers a promising target for the development of anti-retroviral drugs. Two decades of extensive research has lead to the recent …
Number of citations: 5 search.proquest.com
AE Roberts - 2018 - archiv.ub.uni-heidelberg.de
The aim of this thesis is to combine experimental and computational methods in order to gain a deeper understanding of the ligand field effects of lanthanide(III) ions. Because the …
Number of citations: 1 archiv.ub.uni-heidelberg.de

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.